molecular formula C13H11N7O B2710189 N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrazine-2-carboxamide CAS No. 2034311-20-9

N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrazine-2-carboxamide

Cat. No. B2710189
CAS RN: 2034311-20-9
M. Wt: 281.279
InChI Key: BZBZVJQTHCIWLP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings . The pyrazine and pyridine rings are aromatic, meaning they have a special stability due to the delocalization of electrons. The 1,2,3-triazole ring is also aromatic.

Scientific Research Applications

Synthesis and Application in Heterocyclic Chemistry

Research on enaminones has demonstrated their utility as building blocks for synthesizing a range of substituted pyrazoles with potential antitumor and antimicrobial activities. These compounds, through various reactions, can yield substituted pyridine derivatives, bipyrazoles, and pyrazolylisoxazoles, among others. This research highlights the compound's role in creating molecules with significant biological activities (Riyadh, 2011).

Antiviral Activities

A novel route to synthesize benzamide-based 5-aminopyrazoles and their fused heterocycles has been explored for their remarkable antiavian influenza virus activity. Among the synthesized compounds, some have shown significant antiviral activities against the H5N1 strain, demonstrating the potential of such compounds in antiviral research (Hebishy et al., 2020).

Antimicrobial and Antifungal Activities

Research on the synthesis of new thiadiazole, thiazole, and pyridine derivatives containing the 1,2,3-triazole moiety has identified compounds with pronounced antimicrobial activity. This demonstrates the compound's relevance in developing new antimicrobial agents (Bhuiyan et al., 2006).

Synthesis and Structural Analysis

The crystal structure of a metal–organic framework (MOF) incorporating the compound has been reported, showcasing its utility in constructing complex structures with potential applications in catalysis, gas storage, and separation technologies (Cati & Stoeckli-Evans, 2014).

Material Science Applications

Derivatives of N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrazine-2-carboxamide have been explored for their application in material science, particularly in the synthesis of electroconductive polymers and as intermediates in pharmaceuticals, highlighting the compound's versatility beyond biological activities (Higasio & Shoji, 2001).

Safety and Hazards

While specific safety and hazard information for this compound is not available, compounds containing pyridine rings can have various biological activities . Therefore, they should be handled with care.

Mechanism of Action

Target of Action

Similar compounds have been known to inhibit the activity of tyrosine kinases .

Mode of Action

The exact mode of action of N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrazine-2-carboxamide It is likely that it interacts with its targets, possibly tyrosine kinases, leading to changes in their activity .

Biochemical Pathways

The biochemical pathways affected by N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrazine-2-carboxamide It is plausible that it impacts pathways related to the function of its potential targets, such as tyrosine kinases .

Result of Action

The molecular and cellular effects of N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrazine-2-carboxamide Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra .

properties

IUPAC Name

N-[(1-pyridin-4-yltriazol-4-yl)methyl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N7O/c21-13(12-8-15-5-6-16-12)17-7-10-9-20(19-18-10)11-1-3-14-4-2-11/h1-6,8-9H,7H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZBZVJQTHCIWLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1N2C=C(N=N2)CNC(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrazine-2-carboxamide

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